molecular formula C12H10F3N B13604624 5,7-Dimethyl-3-(trifluoromethyl)quinoline

5,7-Dimethyl-3-(trifluoromethyl)quinoline

Cat. No.: B13604624
M. Wt: 225.21 g/mol
InChI Key: XPDUVECYDCPXFO-UHFFFAOYSA-N
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Description

5,7-Dimethyl-3-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-3-(trifluoromethyl)quinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,7-dimethylquinoline and trifluoromethylating agents.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid. This step often requires the presence of a catalyst, such as copper or palladium, to facilitate the reaction.

    Reaction Conditions: The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (e.g., 80-120°C) to ensure complete trifluoromethylation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions and optimize yield.

    Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-3-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

5,7-Dimethyl-3-(trifluoromethyl)quinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-3-(trifluoromethyl)quinoline involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity.

    Pathways Involved: It may interfere with cellular pathways related to cell proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dimethylquinoline: Lacks the trifluoromethyl group, resulting in lower chemical stability and biological activity.

    3-(Trifluoromethyl)quinoline: Similar structure but without the dimethyl groups, affecting its reactivity and applications.

Uniqueness

5,7-Dimethyl-3-(trifluoromethyl)quinoline is unique due to the presence of both dimethyl and trifluoromethyl groups, which enhance its chemical stability, reactivity, and biological activity compared to other quinoline derivatives.

Properties

Molecular Formula

C12H10F3N

Molecular Weight

225.21 g/mol

IUPAC Name

5,7-dimethyl-3-(trifluoromethyl)quinoline

InChI

InChI=1S/C12H10F3N/c1-7-3-8(2)10-5-9(12(13,14)15)6-16-11(10)4-7/h3-6H,1-2H3

InChI Key

XPDUVECYDCPXFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=NC2=C1)C(F)(F)F)C

Origin of Product

United States

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